molecular formula C9H7NOS2 B13508944 2-(3-Methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde

2-(3-Methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde

Cat. No.: B13508944
M. Wt: 209.3 g/mol
InChI Key: BKUIXJQAQGFQOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains both thiophene and thiazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde typically involves the condensation of 3-methylthiophene-2-carbaldehyde with a thiazole derivative. One common method is the Knoevenagel reaction, where 3-methylthiophene-2-carbaldehyde is reacted with malononitrile in the presence of a base such as piperidine in ethanol . The reaction mixture is stirred for 1-2 hours and then cooled to room temperature to precipitate the product, which is then filtered and dried.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as recrystallization and chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(3-Methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione
  • 2-(3-Methylthiophen-2-yl)succinic acid

Uniqueness

2-(3-Methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde is unique due to its combined thiophene and thiazole rings, which confer distinct electronic and steric properties. This structural uniqueness enhances its potential as a versatile scaffold in drug discovery and development .

Properties

Molecular Formula

C9H7NOS2

Molecular Weight

209.3 g/mol

IUPAC Name

2-(3-methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C9H7NOS2/c1-6-2-3-12-8(6)9-10-4-7(5-11)13-9/h2-5H,1H3

InChI Key

BKUIXJQAQGFQOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2=NC=C(S2)C=O

Origin of Product

United States

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